Naphthalen-2-yloxy Moiety Delivers ~10-Fold P2X4R Potency Gain Over Sesamol Control
In a head‑to‑head SAR study of piperazine‑based P2X4 receptor antagonists, compound 13e bearing a naphthalen‑2‑yloxy group achieved a pIC50 of 5.86 ± 0.13 (IC50 = 1.38 µM) compared to the sesamol‑containing control 8a with a pIC50 of 4.82 ± 0.50 (IC50 = 15.1 µM). This represents a 10‑fold (1‑log unit) improvement in antagonistic activity [1]. The target compound retains the identical naphthalen‑2‑yloxy pharmacophore, strongly suggesting that this potency advantage is preserved.
IC₅₀ 1.38 µM vs 15.1 µM
~10-fold difference
| Evidence Dimension | P2X4 receptor antagonism (Ca²⁺-flux assay) |
|---|---|
| Target Compound Data | Compound 13e (naphthalen‑2‑yloxy analog): pIC50 = 5.86 ± 0.13, IC50 = 1.38 µM |
| Comparator Or Baseline | Compound 8a (sesamol control): pIC50 = 4.82 ± 0.50, IC50 = 15.1 µM |
| Quantified Difference | ~10‑fold potency increase (pIC50 Δ = +1.04 log units) |
| Conditions | Human P2X4 receptor expressed in 1321N1 cells; Ca²⁺-flux assay; antagonism of Mg-ATP-induced calcium influx |
Why This Matters
Demonstrates that the naphthalen‑2‑yloxy group imparts a quantifiable, meaningful potency advantage for P2X4R antagonism, a key target in neuroinflammation and chronic pain, justifying preferential procurement of naphthyloxy‑containing analogs.
- [1] Piperazine‑based P2X4 receptor antagonists. Arch Pharm (Weinheim). 2024;358(1):e2400860. Table 2. View Source
